molecular formula C8H4BrF3N2 B1512918 7-Bromo-3-(trifluoromethyl)-1H-indazole CAS No. 57631-12-6

7-Bromo-3-(trifluoromethyl)-1H-indazole

Cat. No.: B1512918
CAS No.: 57631-12-6
M. Wt: 265.03 g/mol
InChI Key: DQUKJDLLGPDJMW-UHFFFAOYSA-N
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Description

Compounds like 7-Bromo-3-(trifluoromethyl)-1H-indazole typically belong to a class of organic compounds known as halogenated indazoles . These are aromatic compounds containing an indazole ring system substituted by one or more halogens.


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The trifluoromethyl group (-CF3) and bromine atom are likely attached to different carbon atoms in the ring system .


Chemical Reactions Analysis

The chemical reactions of halogenated indazoles can be quite diverse and depend on the specific compound and reaction conditions. They might undergo various substitution reactions, and the halogen atoms can potentially be replaced by other groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their specific structure. Generally, they are expected to have relatively high molecular weights and may be solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

7-Bromo-3-(trifluoromethyl)-1H-indazole serves as a crucial building block in the synthesis of novel indazole scaffolds. Research by Cottyn et al. (2007) highlights its role in the efficient synthesis of 7-substituted or 3,7-disubstituted 1H-indazoles, utilizing palladium cross-coupling reactions. This process is pivotal for the development of divergent syntheses of indazoles, which are significant in various chemical applications (Cottyn et al., 2007).

Structural Analysis and Crystallography

The compound also plays a significant role in understanding the structural aspects of fluorinated indazoles. Teichert et al. (2007) studied the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies provide insights into the supramolecular interactions and tautomeric forms of indazoles, which are essential for their application in various fields (Teichert et al., 2007).

Enzymatic and Antioxidant Activity

In biochemical research, derivatives of this compound have been evaluated for their enzymatic inhibition and antioxidant properties. Mphahlele et al. (2020) examined a series of 7-carbo-substituted 5-bromo-3-methylindazoles for their α-glucosidase inhibition and antioxidant potential. These compounds, related to this compound, showed significant biological activities, which are critical for the development of therapeutic agents (Mphahlele et al., 2020).

Biochemical Research and Drug Development

In the field of drug development, derivatives of this compound have shown potential as inhibitors of various biological enzymes. For instance, research by Bland-Ward and Moore (1995) identified that certain derivatives are potent inhibitors of nitric oxide synthase enzyme activity, which is crucial for understanding and treating various diseases (Bland-Ward & Moore, 1995).

Organic Synthesis

The compound also finds application in organic synthesis methodologies. Welch et al. (1992) demonstrated its use in synthesizing 3-substituted 1H-indazole derivatives, showcasing its versatility and efficiency in creating diverse indazole-based compounds (Welch et al., 1992).

Mechanism of Action

The mechanism of action of such compounds can vary widely and depends on their specific biological target. Some halogenated indazoles have been studied for their potential antiviral, antibacterial, or anticancer activities .

Safety and Hazards

The safety and hazards associated with such compounds can vary widely and depend on their specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling them .

Future Directions

The study of halogenated indazoles is a dynamic field with potential applications in various areas, including medicinal chemistry and material science . Future research may focus on exploring their biological activities, developing new synthetic methods, and studying their physical and chemical properties .

Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUKJDLLGPDJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856212
Record name 7-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57631-12-6
Record name 7-Bromo-3-(trifluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57631-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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